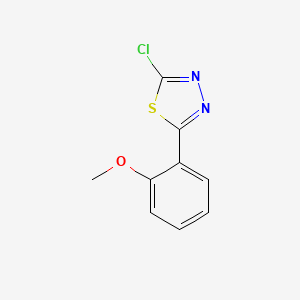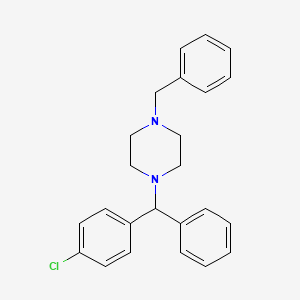
Demethyl Meclizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethyl Meclizine is a derivative of Meclizine, an antihistamine commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. This compound is an impurity of Meclizine and can be useful in the synthesis of other antihistamine drugs such as Hydroxyzine .
Preparation Methods
The preparation of Demethyl Meclizine involves synthetic routes that typically include demethylation reactions. One common method is the microbial catalyzed regio-selective demethylation using specific strains of microbes like Streptomyces griseus . This method is advantageous due to its regio-selectivity and environmental friendliness.
Chemical Reactions Analysis
Demethyl Meclizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
Demethyl Meclizine has several scientific research applications:
Chemistry: It is used in the synthesis of other antihistamine drugs.
Biology: It is studied for its effects on cellular processes and molecular pathways.
Medicine: It is used in the development of treatments for motion sickness and vertigo.
Industry: It is used in the formulation of pharmaceutical products.
Mechanism of Action
Demethyl Meclizine exerts its effects by acting as a histamine H1 antagonist. It works by inhibiting the signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and nucleus tractus solitarius to the chemoreceptor trigger zone and medullary vomiting center . This results in the reduction of nausea, vomiting, and dizziness.
Comparison with Similar Compounds
Demethyl Meclizine is similar to other antihistamines such as Meclizine, Hydroxyzine, and Astaxanthin. it is unique due to its specific molecular structure and its use as an impurity in the synthesis of other drugs .
Similar Compounds
Meclizine: Used to treat motion sickness and vertigo.
Hydroxyzine: Used as an antihistamine and anxiolytic.
Astaxanthin: An antioxidant that extends lifespan in mice.
Properties
Molecular Formula |
C24H25ClN2 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-benzyl-4-[(4-chlorophenyl)-phenylmethyl]piperazine |
InChI |
InChI=1S/C24H25ClN2/c25-23-13-11-22(12-14-23)24(21-9-5-2-6-10-21)27-17-15-26(16-18-27)19-20-7-3-1-4-8-20/h1-14,24H,15-19H2 |
InChI Key |
NHJCUVGUUBMWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


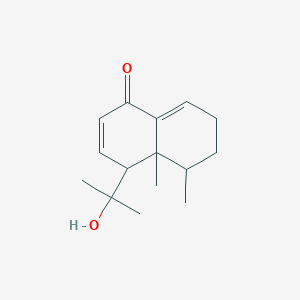
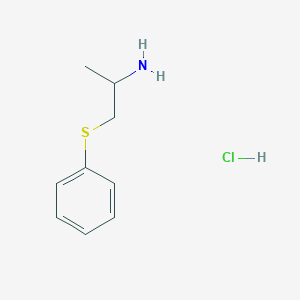
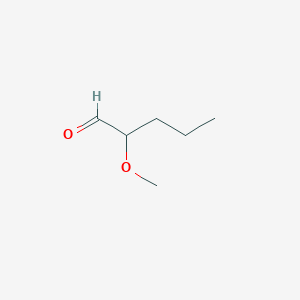
![2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12313086.png)

![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B12313096.png)
![Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate](/img/structure/B12313106.png)
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)

![rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide](/img/structure/B12313123.png)
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)

